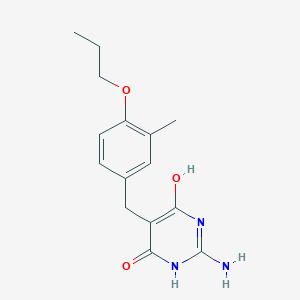

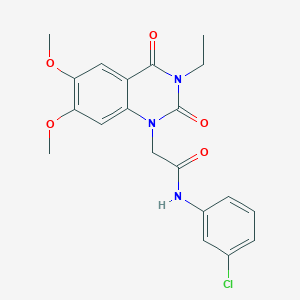

N'-cyclododecylidene-5-isopropyl-3-thiophenecarbohydrazide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "N'-cyclododecylidene-5-isopropyl-3-thiophenecarbohydrazide" involves several key steps, including the formation of the thiophene ring and the attachment of the isopropyl and cyclododecylidene groups. A related compound, (E)-N-(4-isopropylbenzylidene)thiophene-2-carbohydrazide, was synthesized and characterized, demonstrating the feasibility of incorporating both isopropyl and hydrazide functionalities into thiophene derivatives (Rajavel et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a thiophene ring, which is a five-membered sulfur-containing heterocycle. This ring is crucial for the chemical and physical properties of the molecule. For example, the crystal structure of a related compound, N′-Cyclododecylidenepyridine-4-carbohydrazide, showcased the importance of the cyclododecyl ring and its conformation in the overall molecular architecture (Lemmerer et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving this class of compounds often exploit the reactivity of the thiophene ring and the hydrazide moiety. Cycloaddition reactions, for instance, are common and serve as a method to introduce new functionalities or to build complex architectures. The versatility of these molecules in reactions such as cycloadditions and their potential for generating diverse derivatives highlight their chemical richness (Li et al., 2008).

Applications De Recherche Scientifique

Cyclodextrins in Drug Delivery Systems

Cyclodextrins (CDs) are cyclic oligosaccharides known for their ability to form complexes with hydrophobic molecules, enhancing the solubility and stability of pharmaceuticals. They have been extensively used in drug delivery systems to improve the bioavailability of poorly soluble drugs. The incorporation of cyclodextrins in polymer chemistry has led to innovative drug delivery mechanisms, where cyclodextrin-functionalized polymers offer a versatile platform for targeted and controlled drug release (Zhou & Ritter, 2010). Similarly, cyclodextrin-based pharmaceutics present a future of enhanced drug delivery methodologies, leveraging the non-toxic and biocompatible nature of cyclodextrins to potentially increase therapeutic efficacy and reduce side effects (Davis & Brewster, 2004).

Cyclodextrins in Analytical Chemistry

The unique molecular recognition capabilities of cyclodextrins have made them invaluable in analytical chemistry. They can selectively form inclusion complexes with various analytes, enhancing the sensitivity and selectivity of analytical methods. This characteristic is particularly useful in chromatography and sensing applications, where cyclodextrins can improve the performance of analytical assays and sensors by facilitating the separation and detection of complex mixtures (Szente & Szeman, 2013).

Cyclodextrins in Environmental and Agricultural Applications

Cyclodextrins and their derivatives have also found applications in environmental science and agriculture, where their ability to form complexes with various substances can be used to remove pollutants from water and soil, enhance the delivery of agrochemicals, and improve the stability and efficacy of fertilizers and pesticides. This aspect of cyclodextrin research highlights its potential in contributing to environmental sustainability and agricultural efficiency (Crini et al., 2018).

Propriétés

IUPAC Name |

N-(cyclododecylideneamino)-5-propan-2-ylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2OS/c1-16(2)19-14-17(15-24-19)20(23)22-21-18-12-10-8-6-4-3-5-7-9-11-13-18/h14-16H,3-13H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCPAKGOARAIIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CS1)C(=O)NN=C2CCCCCCCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-cyclododecylidene-5-(propan-2-yl)thiophene-3-carbohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl [(8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)thio]acetate](/img/structure/B4625159.png)

![1-(2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625167.png)

![1-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625173.png)

![2,2,3,3-tetrafluoropropyl 5-[(3-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B4625178.png)

![N-3-isoxazolyl-N'-[3-(methylthio)phenyl]urea](/img/structure/B4625202.png)

![(3aR,7aS)-2-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4625213.png)

![1-(allylthio)-4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4625214.png)

![2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4625229.png)

![7-(3,4-dimethoxybenzylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4625244.png)